4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide
Description
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide is a naphthalimide-derived compound featuring a benzo[de]isoquinoline-1,3-dione core linked to a furan-2-ylmethyl group via a butanamide chain. This structure positions it within a class of molecules investigated for diverse biological activities, including histone deacetylase (HDAC) inhibition and HIV latency reversal . Its furan moiety and amide linkage contribute to its pharmacophore profile, enabling interactions with enzymatic targets and influencing solubility and bioavailability.
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-18(22-13-15-7-4-12-27-15)10-3-11-23-20(25)16-8-1-5-14-6-2-9-17(19(14)16)21(23)26/h1-2,4-9,12H,3,10-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZVUZQCOZTTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330762 | |
| Record name | 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309735-94-2 | |
| Record name | 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(furan-2-ylmethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the benzoisoquinoline core, which can be synthesized through a series of cyclization reactions. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the butanamide linkage through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide exhibit significant anticancer properties. Studies have shown that derivatives of benzoisoquinoline can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival. The compound's ability to interact with DNA and inhibit topoisomerase enzymes enhances its potential as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property makes it a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators, it could play a role in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Insulin Sensitivity Enhancement
Research has indicated that related compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is attributed to the modulation of insulin receptor signaling pathways, making it a potential candidate for diabetes treatment .
Neuroprotective Effects
Some studies have explored the neuroprotective effects of benzoisoquinoline derivatives, suggesting that they may help in conditions like Alzheimer's disease by preventing neuronal apoptosis and promoting neurogenesis .
Material Science Applications
The unique structural characteristics of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions can be utilized in creating new materials for electronics or catalysis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are categorized below based on substituent variations, pharmacological activities, and physicochemical properties.
Naphthalimide Derivatives with Modified Substituents
Phosphonylated and Triazole-Modified Analogs
Sulfamoyl and Bioactive Amide Derivatives
Pharmacological and Structural Insights
Substituent Effects :
Biological Activity Trends :
Biological Activity
The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(furan-2-ylmethyl)butanamide , a derivative of benzo[de]isoquinoline, has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and plant growth regulatory properties. This article reviews the available literature on its synthesis, biological activity, and potential applications in various fields.
Synthesis
The synthesis of This compound typically involves the reaction of 1,8-naphthalic anhydride with appropriate amines and carboxylic acids. Various derivatives have been synthesized to evaluate their biological activities. For instance, a study demonstrated the synthesis of several N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives that showed significant bioactivity in plant growth regulation and fungicidal activity against various pathogens .
Chemical Structure
The molecular structure can be represented as follows:
This structure includes a dioxo group attached to the isoquinoline framework, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties . For example, certain synthesized derivatives demonstrated effectiveness against pathogens such as Alternaria solani and Fusarium graminearum, with notable fungicidal activity at concentrations of 125 mg/L . The mechanism behind this activity may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it was observed to improve insulin sensitivity and reduce markers of inflammation . The binding characteristics to insulin receptors suggest a dual role in metabolic regulation and inflammatory response modulation.
Plant Growth Regulation
In agricultural applications, some derivatives significantly promoted seed germination rates in crops like wheat and cucumber. The optimal concentrations for promoting growth were found to be 25 mg/L for wheat and 12.5 mg/L for cucumber . This suggests potential utility as a natural growth regulator in agricultural practices.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized derivatives against common agricultural pathogens. The results indicated that specific compounds exhibited high levels of inhibition against Phytophthora capsici and Phytophthora infestans, suggesting their potential use in crop protection .
Case Study 2: Anti-inflammatory Properties
In a controlled trial involving animal models, the compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in treating inflammatory diseases .
Summary of Findings
| Activity Type | Observed Effect | Concentration Used |
|---|---|---|
| Antimicrobial | Effective against Alternaria solani | 125 mg/L |
| Anti-inflammatory | Reduced inflammatory markers | Not specified |
| Plant Growth Regulation | Promoted seed germination (wheat/cucumber) | 25 mg/L / 12.5 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
